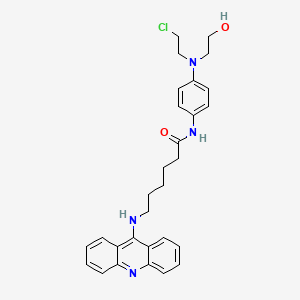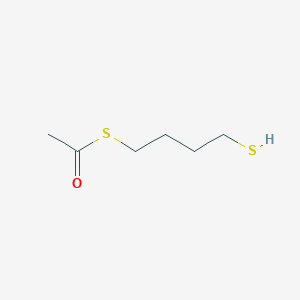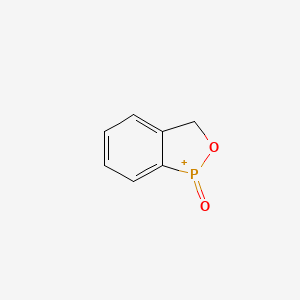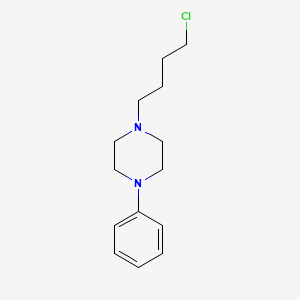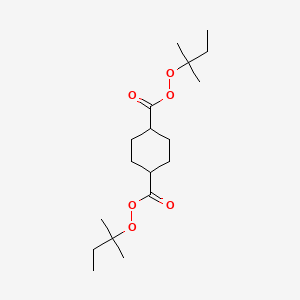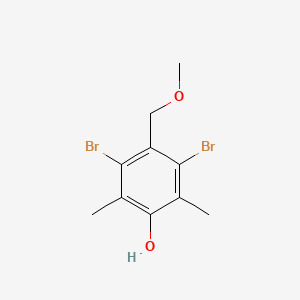
3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol is an organic compound with a complex structure characterized by the presence of bromine, methoxymethyl, and dimethyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol typically involves the bromination of a precursor compound, followed by the introduction of methoxymethyl and dimethyl groups. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reactions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated phenols. Substitution reactions can result in the formation of various substituted phenols.
Aplicaciones Científicas De Investigación
3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and phenol group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dibromo-4-methylphenol
- 3,5-Dibromo-4-hydroxybenzoate
- 3,5-Dibromo-4-methylaniline
Uniqueness
3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol is unique due to the presence of both methoxymethyl and dimethyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
116250-57-8 |
|---|---|
Fórmula molecular |
C10H12Br2O2 |
Peso molecular |
324.01 g/mol |
Nombre IUPAC |
3,5-dibromo-4-(methoxymethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C10H12Br2O2/c1-5-8(11)7(4-14-3)9(12)6(2)10(5)13/h13H,4H2,1-3H3 |
Clave InChI |
QJHKCAYODUADMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)COC)Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


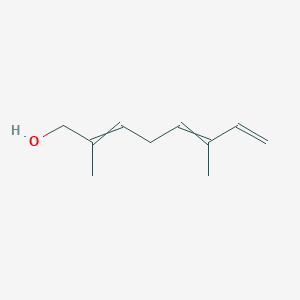

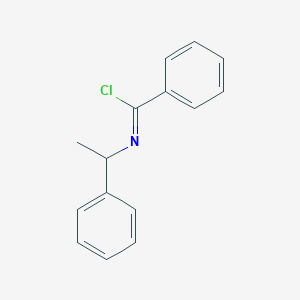
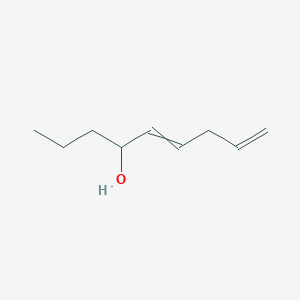
![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
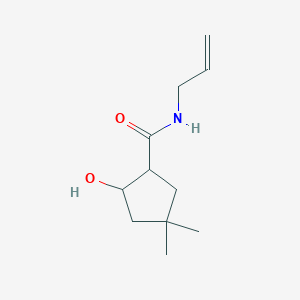
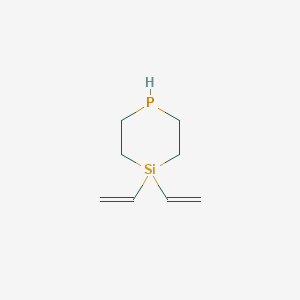
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
